molecular formula C16H21FN2O2 B4386569 N'-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide

N'-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide

Cat. No.: B4386569
M. Wt: 292.35 g/mol
InChI Key: JRVOOADTFDDAHW-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cycloheptyl group and a 2-fluorophenylmethyl group attached to the oxamide core.

Properties

IUPAC Name

N'-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-10-6-5-7-12(14)11-18-15(20)16(21)19-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVOOADTFDDAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide typically involves the reaction of cycloheptylamine with 2-fluorobenzyl chloride in the presence of a base to form the intermediate N-cycloheptyl-N-[(2-fluorophenyl)methyl]amine. This intermediate is then reacted with oxalyl chloride to yield the final product, N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide. The reaction conditions usually involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and oxalic acid derivatives.

Scientific Research Applications

N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide can be compared with other similar compounds, such as:

The uniqueness of N’-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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